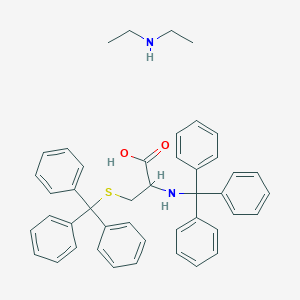

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid, also known as N-ethyl-N-tritylamino-3-tritylsulfanyl-propanoic acid (ETATSP) is an organic compound derived from tritylamine, which is an aromatic amine. ETATSP has a wide range of applications, including in scientific research, drug development, and laboratory experiments. In

Aplicaciones Científicas De Investigación

Root Growth Modulation

N-substituted derivatives of related compounds have been synthesized and evaluated for their root growth-modulatory activities. For instance, certain compounds were found to significantly inhibit the root growth of rape seedlings, showcasing the potential of these substances in agricultural and horticultural applications (Kitagawa et al., 2001).

Fluorescence Derivatisation of Amino Acids

Derivatives of amino acids involving similar structural moieties have been developed to serve as fluorescent derivatizing reagents. These derivatives exhibit strong fluorescence and are useful in biological assays, providing tools for the visualization and analysis of biomolecules (Frade et al., 2007).

Protection of Benzoxaborole Moiety

Protecting groups for benzoxaborole have been synthesized using related chemical structures to improve solubility and enable otherwise incompatible chemical reactions. This advance is significant in synthetic chemistry and drug development, where protecting groups play a crucial role in multi-step syntheses (Gamrat et al., 2018).

Organic Synthesis

Substances structurally similar to N-ethylethanamine and 2-(tritylamino)-3-tritylsulfanyl-propanoic acid have been used in various organic synthesis reactions. For example, they have been involved in highly regioselective olefination reactions and further transformed into valuable organic compounds under mild conditions (Cai et al., 2007).

Thermodynamic Properties

Research has also been conducted to determine the dissociation constants and thermodynamic properties of similar compounds. Understanding these properties is essential for applications in chemical engineering and materials science (Hamborg et al., 2009).

Propiedades

IUPAC Name |

N-ethylethanamine;(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZHSXHLDXEGGC-KYYDUREMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H46N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid | |

CAS RN |

27486-88-0 |

Source

|

| Record name | L-Cysteine, N,S-bis(triphenylmethyl)-, compd. with N-ethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27486-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.